molecular formula C15H18N2OS B11366918 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide

Cat. No.: B11366918
M. Wt: 274.4 g/mol
InChI Key: WQKYAFRTVCCXMX-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-phenylthiazole with an appropriate ethylating agent to form the intermediate, which is then reacted with butanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of cell death in tumor cells. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is unique due to the presence of both the thiazole ring and the butanamide group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide

InChI

InChI=1S/C15H18N2OS/c1-2-6-14(18)16-10-9-13-11-19-15(17-13)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,16,18)

InChI Key

WQKYAFRTVCCXMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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